Cas no 80051-04-3 ((R)-1-(3-Chlorophenyl)-1,2-ethanediol)

(R)-1-(3-Chlorophenyl)-1,2-ethanediol structure
80051-04-3 structure
Product Name:(R)-1-(3-Chlorophenyl)-1,2-ethanediol
CAS 번호:80051-04-3
MF:C8H9ClO2
메가와트:172.608861684799
MDL:MFCD00798445
CID:720922
PubChem ID:9815352
Update Time:2024-10-27

(R)-1-(3-Chlorophenyl)-1,2-ethanediol 화학적 및 물리적 성질

이름 및 식별자

    • (R)-1-(3-Chlorophenyl)-1,2-ethanediol
    • (1R)-1-(3-chlorophenyl)-1,2-Ethanediol
    • (1R)-1-(3-chlorophenyl)ethane-1,2-diol
    • 1,2-Ethanediol,1-(3-chlorophenyl)-, (1R)-
    • 2-CHLOROBICYCLO2.2.1HEPT-5-ENE-2-CARBOXYLIC ACID
    • FD1214
    • (R)-1-(3-Chlorophenyl)ethane-1,2-diol
    • WLWZAZBRGPMXCW-QMMMGPOBSA-N
    • FCH842252
    • (r)-m-chloro-1-phenylethane-1,2-diol
    • (r)-2-(3-chlorophenyl)-2-hydroxyethanol
    • AX8047193
    • (R)-1-(3-Chloro-phenyl)-1,2-ethanediol
    • X3148
    • 1,2-Ethanediol,1-(3-
    • (1R)-1-(3-Chlorophenyl)-1,2-ethanediol (ACI)
    • 1,2-Ethanediol, 1-(3-chlorophenyl)-, (R)- (ZCI)
    • MFCD00798445
    • AC-23807
    • SCHEMBL2879198
    • CS-0135336
    • AKOS006271433
    • A916072
    • DS-13461
    • DTXSID80431131
    • 80051-04-3
    • MDL: MFCD00798445
    • 인치: 1S/C8H9ClO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1
    • InChIKey: WLWZAZBRGPMXCW-QMMMGPOBSA-N
    • 미소: [C@H](C1C=CC=C(Cl)C=1)(O)CO

계산된 속성

  • 정밀분자량: 172.02900
  • 동위원소 질량: 172.0291072g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 119
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 40.5
  • 소수점 매개변수 계산 참조값(XlogP): 1

실험적 성질

  • 밀도: 1.328
  • 비등점: 320 ºC
  • 플래시 포인트: 147 ºC
  • 굴절률: 1.589
  • PSA: 40.46000
  • LogP: 1.36570

(R)-1-(3-Chlorophenyl)-1,2-ethanediol 세관 데이터

  • 세관 번호:2906299090
  • 세관 데이터:

    ?? ?? ??:

    2906299090

    개요:

    2906299090 기타 방향성 알코올.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:5.5% ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2906299090 기타 방향성 알코올.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:5.5%.General tariff:30.0%

(R)-1-(3-Chlorophenyl)-1,2-ethanediol 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
PQ079-5g
(R)-1-(3-Chlorophenyl)-1,2-ethanediol
80051-04-3 97%
5g
7330CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
PQ079-1g
(R)-1-(3-Chlorophenyl)-1,2-ethanediol
80051-04-3 97%
1g
2286CNY 2021-05-08
Chemenu
CM116166-1g
(R)-1-(3-Chlorophenyl)-1,2-ethanediol
80051-04-3 95%
1g
$234 2021-06-17
Chemenu
CM116166-5g
(R)-1-(3-Chlorophenyl)-1,2-ethanediol
80051-04-3 95%
5g
$748 2021-06-17
Alichem
A019117057-1g
(R)-1-(3-Chlorophenyl)-1,2-ethanediol
80051-04-3 95%
1g
$242.50 2023-09-01
Alichem
A019117057-5g
(R)-1-(3-Chlorophenyl)-1,2-ethanediol
80051-04-3 95%
5g
$808.00 2023-09-01
Fluorochem
228060-250mg
R)-1-(3-Chlorophenyl)-1,2-ethanediol
80051-04-3 95%
250mg
£81.00 2022-02-28
Fluorochem
228060-1g
R)-1-(3-Chlorophenyl)-1,2-ethanediol
80051-04-3 95%
1g
£202.00 2022-02-28
Fluorochem
228060-5g
R)-1-(3-Chlorophenyl)-1,2-ethanediol
80051-04-3 95%
5g
£645.00 2022-02-28
Chemenu
CM116166-1g
(R)-1-(3-Chlorophenyl)-1,2-ethanediol
80051-04-3 95%
1g
$*** 2023-05-29

(R)-1-(3-Chlorophenyl)-1,2-ethanediol 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Sodium tert-butoxide ,  Bis(pinacolato)diborane Catalysts: (OC-6-14)-Bis(acetato-κO)aqua[2,6-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazo… Solvents: Tetrahydrofuran ;  1 h, 60 °C
1.2 Reagents: Sodium peroxoborate Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
참조
Asymmetric Diboration of Terminal Alkenes with Rhodium Catalyst and Subsequent Oxidation: Enantioselective Synthesis of Optically Active 1,2-Diols
Toribatake, Kenji; Nishiyama, Hisao, Angewandte Chemie, 2013, 52(42), 11011-11015

합성 방법 2

반응 조건
1.1 Reagents: Potassium carbonate ,  Potassium ferricyanide Catalysts: Osmium (Binaphthyl-stabilized nanoparticle) ,  1,4-Bis(9-O-dihydroquinidinyl)phthalazine ,  [1,1′-Binaphthalene]-2,2′-bis(diazonium), tetrafluoroborate(1-) (1:2) (reduction product with OsCl3) Solvents: tert-Butanol ,  Water ;  6 h, rt
참조
Enantioselective Dihydroxylation of Alkenes Catalyzed by 1,4-Bis(9-O-dihydroquinidinyl)phthalazine-Modified Binaphthyl-Osmium Nanoparticles
Zhu, Jie; Sun, Xiao-Tao; Wang, Xiao-Dong; Wu, Lei, ChemCatChem, 2018, 10(8), 1788-1792

합성 방법 3

반응 조건
1.1 Reagents: Hydrogen Catalysts: [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]methanesulfonamidato-κN][(1,2,3,4,5-η… Solvents: Methanol ;  15 h, 10 atm, 60 °C; 10 atm → 1 atm
참조
Asymmetric Hydrogenation of α-Hydroxy Ketones Catalyzed by MsDPEN-CpIr(III) Complex
Ohkuma, Takeshi; Utsumi, Noriyuki; Watanabe, Masahito; Tsutsumi, Kunihiko; Arai, Noriyoshi; et al, Organic Letters, 2007, 9(13), 2565-2567

합성 방법 4

반응 조건
1.1 Reagents: Water Catalysts: Epoxide hydrolase Solvents: Water
참조
Enantioconvergent Hydrolysis of Styrene Epoxides by Newly Discovered Epoxide Hydrolases in Mung Bean
Xu, Wei; Xu, Jian-He; Pan, Jiang; Gu, Qing; Wu, Xin-Yan, Organic Letters, 2006, 8(8), 1737-1740

합성 방법 5

반응 조건
1.1 Reagents: Diisopropylethylamine ,  3-(2-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]oxaziridine Catalysts: (9S)-6′-Methoxy-9-[(trimethylsilyl)oxy]cinchonan Solvents: Tetrahydrofuran ;  5 h, -78 °C; 19 h, -78 °C
1.2 Reagents: Ethyl acetate
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Methanol
참조
Enantioselective synthesis of terminal 1,2-diols from acyl chlorides
Shao, Panlin; Shen, Litao; Ye, Song, Chinese Journal of Chemistry, 2012, 30(11), 2688-2692

합성 방법 6

반응 조건
1.1 Catalysts: Epoxide hydrolase Solvents: Ethanol
참조
Enantioselective hydrolysis of substituted phenyloxiranes by rabbit liver microsomal epoxide hydrolase
Bellucci, G.; Chiappe, C.; Marioni, F., Indian Journal of Chemistry, 1992, (12), 828-31

합성 방법 7

반응 조건
1.1 Reagents: Sodium pyruvate ,  Oxygen Catalysts: Naphthalene 1,2-dioxygenase Solvents: Ethanol ,  Water ;  24 h, pH 7.2, 30 °C
참조
Biocatalytic asymmetric dihydroxylation of conjugated mono- and poly-alkenes to yield enantiopure cyclic cis-diols
Boyd, Derek R.; Sharma, Narain D.; Bowers, Nigel I.; Brannigan, Ian N.; Groocock, Melanie R.; et al, Advanced Synthesis & Catalysis, 2005, 347, 1081-1089

합성 방법 8

반응 조건
1.1 Reagents: AD-mix-β Solvents: tert-Butanol ,  Water
참조
Asymmetric dihydroxylation of alkenes
Noe, Mark C.; Letavic, Michael A.; Snow, Sheri L., Organic Reactions (Hoboken, 2005, 66,

합성 방법 9

반응 조건
1.1 Reagents: Hydrogen peroxide Catalysts: 1975976-02-3 Solvents: Methanol ;  1.5 h, 27 °C
참조
Highly Enantioselective Iron-Catalyzed cis-Dihydroxylation of Alkenes with Hydrogen Peroxide Oxidant via an FeIII-OOH Reactive Intermediate
Zang, Chao; Liu, Yungen; Xu, Zhen-Jiang; Tse, Chun-Wai; Guan, Xiangguo; et al, Angewandte Chemie, 2016, 55(35), 10253-10257

합성 방법 10

반응 조건
1.1 Reagents: Oxygen Catalysts: Epoxide hydrolase ,  Styrene monooxygenase Solvents: Hexadecane ,  Water ;  8 h, pH 8, 30 °C
참조
Enantioselective trans-Dihydroxylation of Aryl Olefins by Cascade Biocatalysis with Recombinant Escherichia coli Coexpressing Monooxygenase and Epoxide Hydrolase
Wu, Shuke; Chen, Yongzheng; Xu, Yi; Li, Aitao; Xu, Qisong; et al, ACS Catalysis, 2014, 4(2), 409-420

합성 방법 11

반응 조건
1.1 Catalysts: Epoxide hydrolase Solvents: Water ;  8 h, pH 7, 25 °C
참조
Manipulating regioselectivity of an epoxide hydrolase for single enzymatic synthesis of (R)-1,2-diols from racemic epoxides
Hu, Die; Zong, Xun-Cheng; Xue, Feng; Li, Chuang; Hu, Bo-Chun; et al, Chemical Communications (Cambridge, 2020, 56(18), 2799-2802

합성 방법 12

반응 조건
1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide ,  Cinchonanium, 6′-methoxy-9-[[4-[[(9S)-6′-methoxycinchonan-9-yl]oxy]-1-phthalazin… Solvents: tert-Butanol ,  Water ;  0.25 h, 20 °C; 20 h, 20 °C
참조
New mono-quaternized bis-cinchona alkaloid ligands for asymmetric dihydroxylation of olefins in aqueous medium: unprecedented high enantioselectivity and recyclability
Choi, Doo Seung; Han, Sang Seop; Kwueon, Eun Kyung; Choi, Han Young; Hwang, Soon Ho; et al, Advanced Synthesis & Catalysis, 2006, 348(18), 2560-2564

합성 방법 13

반응 조건
1.1 Solvents: Water ;  28 h, pH 7.2, 32 °C
참조
Asymmetric reduction of α-hydroxy aromatic ketones to chiral aryl vicinal diols using carrot enzymes system
Liu, Xiang; Wang, Yi; Gao, Hai Yan; Xu, Jian He, Chinese Chemical Letters, 2012, 23(6), 635-638

합성 방법 14

반응 조건
1.1 Solvents: Water ;  28 h, pH 7.0, 32 °C
참조
Asymmetric reduction of α-hydroxy aromatic ketones to chiral aryl vicinal diols using carrot enzymatic system
Liu, Xiang; Wang, Yi; Xu, Jian He, AIChE Annual Meeting, 2011, 132,

(R)-1-(3-Chlorophenyl)-1,2-ethanediol Raw materials

(R)-1-(3-Chlorophenyl)-1,2-ethanediol Preparation Products

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